molecular formula C8H7NO3 B13795441 2-(Hydroxyiminomethyl)benzoic acid CAS No. 5034-63-9

2-(Hydroxyiminomethyl)benzoic acid

Cat. No.: B13795441
CAS No.: 5034-63-9
M. Wt: 165.15 g/mol
InChI Key: VLRVPJCWMLBRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxyiminomethyl)benzoic acid, also known as phthalaldehydic acid oxime, is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyimino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)benzoic acid typically involves the formylation of gallic acid followed by oximation. The process begins with the reaction of gallic acid with formaldehyde to introduce a formyl group. This intermediate is then treated with hydroxylamine hydrochloride to form the hydroxyimino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same formylation and oximation reactions, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyiminomethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)benzoic acid involves its ability to chelate metal ions, which is crucial for its role as a rust converter. The hydroxyimino group forms stable complexes with metal ions, preventing further oxidation and corrosion. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell walls and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a hydroxyimino group and a benzoic acid backbone, which imparts unique chemical reactivity and biological activity. Its ability to act as a rust converter and its potential in medicinal chemistry make it a compound of significant interest .

Properties

CAS No.

5034-63-9

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-(hydroxyiminomethyl)benzoic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,12H,(H,10,11)

InChI Key

VLRVPJCWMLBRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.